5-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique substituents, which include an amino group, an ethyl group, a methoxypropyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 1,3-diketone, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Ethylation: The ethyl group is introduced using ethylating agents like ethyl iodide or ethyl bromide in the presence of a base.
Methoxypropylation: The methoxypropyl group is added through nucleophilic substitution reactions using 3-methoxypropyl halides.
Carboxamide Formation: The carboxamide group is typically introduced by reacting the pyrazole derivative with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The methoxypropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a ligand in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.
5-amino-1-methyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide: Has a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.
5-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide: Contains a different alkoxy group, which can influence its chemical behavior and biological activity.
Uniqueness
5-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups. The presence of the methoxypropyl group, in particular, may enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-1-ethyl-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-14-9(11)7-8(13-14)10(15)12-5-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOLEGMTFAOFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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